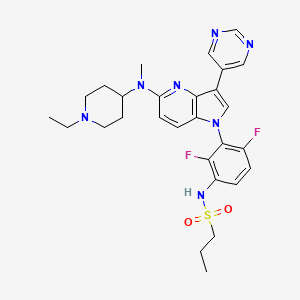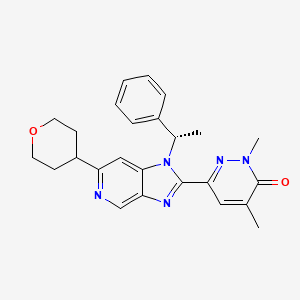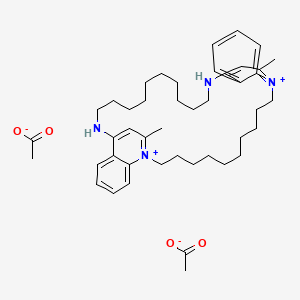
Bisdequalinium diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdequalinium diacetate is a chemical compound known for its antimicrobial properties. It belongs to the class of aminoquinolines and is often used as an antiseptic and disinfectant. The compound has a molecular formula of C44H64N4O4 and a molecular weight of 713.005 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisdequalinium diacetate can be synthesized through a multi-step process involving the reaction of dequalinium chloride with acetic acid. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Bisdequalinium diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce aminoquinoline compounds .
Scientific Research Applications
Bisdequalinium diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving microbial activity and antimicrobial resistance.
Medicine: this compound is investigated for its potential use in treating infections and as a disinfectant in medical settings.
Industry: It is used in the formulation of antiseptic solutions and disinfectants for industrial applications.
Mechanism of Action
The mechanism of action of bisdequalinium diacetate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in maintaining cell membrane structure and function .
Comparison with Similar Compounds
Similar Compounds
Dequalinium chloride: A related compound with similar antimicrobial properties.
Chlorhexidine: Another antiseptic with a different chemical structure but similar applications.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant.
Uniqueness
Bisdequalinium diacetate is unique due to its dual quaternary ammonium structure, which enhances its antimicrobial efficacy. Its ability to disrupt microbial cell membranes makes it particularly effective against a wide range of pathogens .
Properties
CAS No. |
3785-44-2 |
|---|---|
Molecular Formula |
C44H64N4O4 |
Molecular Weight |
713.0 g/mol |
IUPAC Name |
39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene;diacetate |
InChI |
InChI=1S/C40H56N4.2C2H4O2/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;2*1-2(3)4/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
GCWKUHNKKWYKOP-UHFFFAOYSA-N |
SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.CC(=O)[O-].CC(=O)[O-] |
Canonical SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.CC(=O)[O-].CC(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
16776-40-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisdequalinium diacetate; R-199; Salvisol; Salvizol; bis-dequalinium; bisdequalinium acetate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




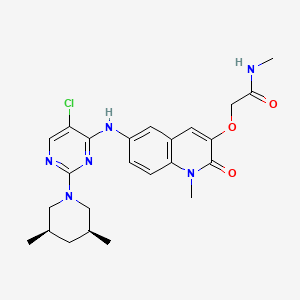

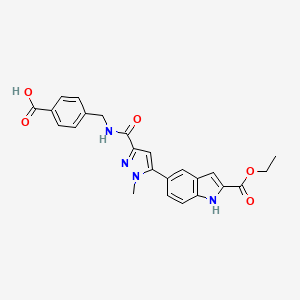
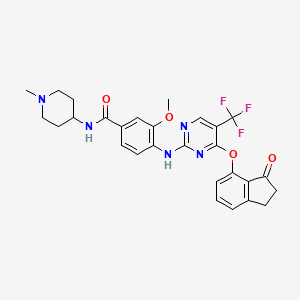


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)


